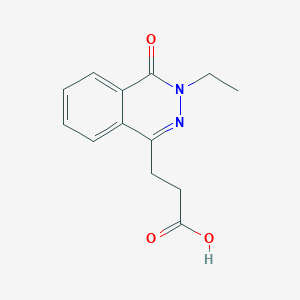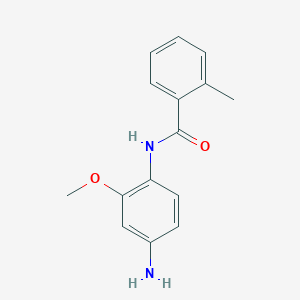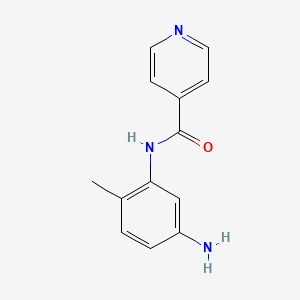
1-(4-苯氧基苯基)-2-苯基乙酮
描述
1-(4-Phenoxyphenyl)-2-phenylethanone is an organic compound characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a phenylethanone moiety
科学研究应用
1-(4-Phenoxyphenyl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
Target of Action
The compound 1-(4-Phenoxyphenyl)-2-phenylethanone is structurally similar to the active ingredient in the pesticide Diafenthiuron . Diafenthiuron is known to target phytophagous mites . It is a broad-spectrum, systemic, and contact synthetic pesticide .
Mode of Action
Diafenthiuron, and by extension 1-(4-Phenoxyphenyl)-2-phenylethanone, acts by impairing mitochondrial function in target pests . It inhibits oxidative phosphorylation . This inhibition disrupts the energy production within the pest’s cells, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production in the target pests. By inhibiting oxidative phosphorylation, it disrupts the electron transport chain in the mitochondria, preventing the formation of ATP . This lack of energy leads to the death of the pest.
Pharmacokinetics
Diafenthiuron, a similar compound, is known to have low water solubility and strong sorption capacity . This suggests that 1-(4-Phenoxyphenyl)-2-phenylethanone may also have low bioavailability due to poor solubility in
生化分析
Biochemical Properties
1-(4-Phenoxyphenyl)-2-phenylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(4-Phenoxyphenyl)-2-phenylethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 1-(4-Phenoxyphenyl)-2-phenylethanone can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-(4-Phenoxyphenyl)-2-phenylethanone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic flux and gene expression. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Phenoxyphenyl)-2-phenylethanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(4-Phenoxyphenyl)-2-phenylethanone has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Phenoxyphenyl)-2-phenylethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver damage and changes in cholesterol levels. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(4-Phenoxyphenyl)-2-phenylethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in energy production and storage .
Transport and Distribution
The transport and distribution of 1-(4-Phenoxyphenyl)-2-phenylethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of 1-(4-Phenoxyphenyl)-2-phenylethanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can affect the activity of enzymes and other biomolecules within these compartments, leading to changes in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-phenoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(4-Phenoxyphenyl)-2-phenylethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Phenoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-phenoxybenzoic acid or 4-phenoxybenzophenone.
Reduction: Formation of 1-(4-phenoxyphenyl)-2-phenylethanol.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-(4-phenoxyphenyl)-2-phenylethanone.
相似化合物的比较
1-(4-Methoxyphenyl)-2-phenylethanone: Similar structure but with a methoxy group instead of a phenoxy group.
1-(4-Chlorophenyl)-2-phenylethanone: Contains a chlorine atom in place of the phenoxy group.
1-(4-Nitrophenyl)-2-phenylethanone: Features a nitro group instead of the phenoxy group.
Uniqueness: 1-(4-Phenoxyphenyl)-2-phenylethanone is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4-phenoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKHEUGFIWHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367884 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-48-5 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


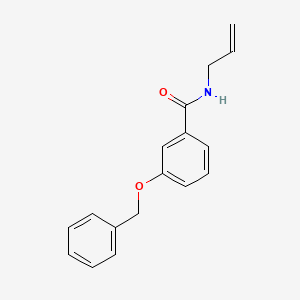
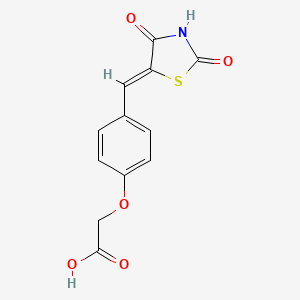
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
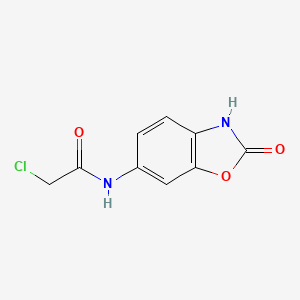
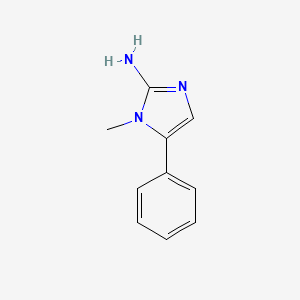
![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)

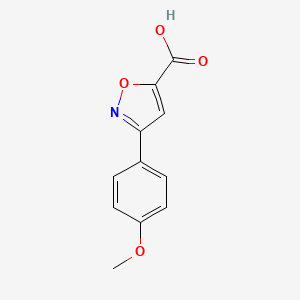
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

